molecular formula C8H4ClF2IN2 B11786835 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile

2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile

Cat. No.: B11786835
M. Wt: 328.48 g/mol
InChI Key: SPPFGXHRHRBQLZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a pyridine ring, along with an acetonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of 2-chloro-5-iodopyridine with a difluoromethylated boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-(difluoromethyl)-6-iodopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors involved in specific biochemical pathways, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties. The presence of both difluoromethyl and iodine groups in the pyridine ring is relatively rare, making this compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4ClF2IN2

Molecular Weight

328.48 g/mol

IUPAC Name

2-[2-chloro-5-(difluoromethyl)-6-iodopyridin-3-yl]acetonitrile

InChI

InChI=1S/C8H4ClF2IN2/c9-6-4(1-2-13)3-5(7(10)11)8(12)14-6/h3,7H,1H2

InChI Key

SPPFGXHRHRBQLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1C(F)F)I)Cl)CC#N

Origin of Product

United States

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